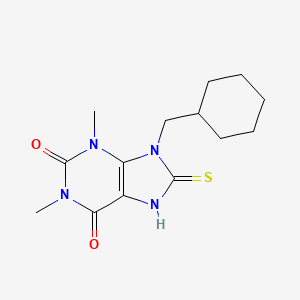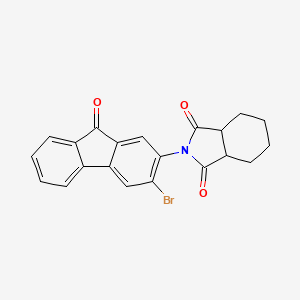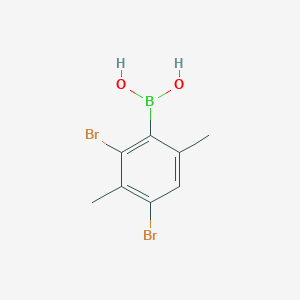
9-(cyclohexylmethyl)-1,3-dimethyl-8-sulfanylidene-7H-purine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(cyclohexylmethyl)-1,3-dimethyl-8-sulfanylidene-7H-purine-2,6-dione is a synthetic compound with a complex structure that includes a purine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(cyclohexylmethyl)-1,3-dimethyl-8-sulfanylidene-7H-purine-2,6-dione typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the purine core, followed by the introduction of the cyclohexylmethyl group and the sulfanylidene moiety. Common reagents used in these steps include alkylating agents, sulfur sources, and catalysts to facilitate the reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
9-(cyclohexylmethyl)-1,3-dimethyl-8-sulfanylidene-7H-purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the purine core or the sulfanylidene group.
Substitution: The cyclohexylmethyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various alkylating agents. Reaction conditions typically involve controlled temperatures, pressures, and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanylidene group can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups to the purine core.
Scientific Research Applications
Chemistry
In chemistry, 9-(cyclohexylmethyl)-1,3-dimethyl-8-sulfanylidene-7H-purine-2,6-dione is used as a building block for the synthesis of more complex molecules
Biology
In biology, this compound can be used as a probe to study the interactions of purine derivatives with biological targets. Its ability to undergo various chemical modifications makes it a valuable tool for investigating the structure-activity relationships of purine-based compounds.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its interactions with biological targets can be exploited to develop new drugs for the treatment of various diseases, including cancer and infectious diseases.
Industry
In industry, this compound can be used in the development of new materials with unique properties. Its ability to undergo various chemical reactions makes it a versatile building block for the synthesis of polymers, catalysts, and other advanced materials.
Mechanism of Action
The mechanism of action of 9-(cyclohexylmethyl)-1,3-dimethyl-8-sulfanylidene-7H-purine-2,6-dione involves its interaction with specific molecular targets in biological systems. These targets may include enzymes, receptors, and other proteins that play key roles in cellular processes. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 9-(cyclohexylmethyl)-1,3-dimethyl-8-sulfanylidene-7H-purine-2,6-dione include other purine derivatives with modifications at the 8-position and the cyclohexylmethyl group. Examples include:
- 9-(cyclohexylmethyl)-1,3-dimethyl-7H-purine-2,6-dione
- 9-(cyclohexylmethyl)-1,3-dimethyl-8-oxopurine-2,6-dione
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields.
Properties
CAS No. |
7465-31-8 |
|---|---|
Molecular Formula |
C14H20N4O2S |
Molecular Weight |
308.40 g/mol |
IUPAC Name |
9-(cyclohexylmethyl)-1,3-dimethyl-8-sulfanylidene-7H-purine-2,6-dione |
InChI |
InChI=1S/C14H20N4O2S/c1-16-11-10(12(19)17(2)14(16)20)15-13(21)18(11)8-9-6-4-3-5-7-9/h9H,3-8H2,1-2H3,(H,15,21) |
InChI Key |
ZAJLFGXXJCCUGB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC(=S)N2CC3CCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-(2,6-dichloro-3-nitrophenyl)-N-[2-[(2,6-dichloro-3-nitrophenyl)methylideneamino]ethyl]methanimine](/img/structure/B14002173.png)



![Rel-tert-butyl (4aR,7aR)-7-oxooctahydro-2H-cyclopenta[c]pyridine-2-carboxylate](/img/structure/B14002200.png)
![2-[[3-Phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]pentanoic acid](/img/structure/B14002205.png)
![2-[[2-[Bis(carboxymethyl)amino]cyclopropyl]-(carboxymethyl)amino]acetic acid](/img/structure/B14002211.png)



